molecular formula C12H14BBrN2O5 B13714928 2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B13714928
M. Wt: 356.97 g/mol
InChI Key: HCDXJVBLVMZEBD-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a brominated pyridine ring and a dioxazaborocane core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves multiple steps, starting with the bromination of 2-ethoxypyridine. This is followed by the formation of the dioxazaborocane ring through a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The brominated pyridine ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of different pyridine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects is primarily through its interaction with specific molecular targets. The brominated pyridine ring can form strong interactions with enzymes and receptors, modulating their activity. The dioxazaborocane core can also participate in various chemical reactions, contributing to the compound’s overall biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-ethoxypyridine-3-boronic acid
  • 5-Bromo-2-methoxypyridine-3-boronic acid
  • Ethyl 3-(5-bromo-2-methoxy-3-pyridyl)acrylate

Uniqueness

Compared to these similar compounds, 2-(5-Bromo-2-ethoxy-3-pyridyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione stands out due to its dioxazaborocane core, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions and transformations.

Properties

Molecular Formula

C12H14BBrN2O5

Molecular Weight

356.97 g/mol

IUPAC Name

2-(5-bromo-2-ethoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C12H14BBrN2O5/c1-3-19-12-9(4-8(14)5-15-12)13-20-10(17)6-16(2)7-11(18)21-13/h4-5H,3,6-7H2,1-2H3

InChI Key

HCDXJVBLVMZEBD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CN=C2OCC)Br

Origin of Product

United States

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